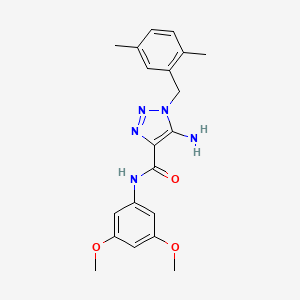

5-amino-N-(3,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(3,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)14(7-12)11-25-19(21)18(23-24-25)20(26)22-15-8-16(27-3)10-17(9-15)28-4/h5-10H,11,21H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDABRUOLPIGRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(3,5-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with an amino group and a carboxamide moiety. Its chemical structure can be represented as follows:

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated submicromolar activity (pEC50 > 6) in phenotypic screening assays conducted on infected VERO cells. This activity was attributed to its ability to suppress parasite burden effectively in mouse models of Chagas disease .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. It was evaluated against various human cancer cell lines, revealing significant antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved.

Structure-Activity Relationships (SAR)

The optimization of the triazole core has been crucial in enhancing the biological activity of this compound. Modifications such as fluorination at specific positions have shown to improve potency significantly. For instance, introducing fluorine at the meta or para positions relative to the methoxy groups increased activity by approximately sevenfold, while ortho-substitution drastically reduced it .

Study 1: Efficacy Against Chagas Disease

In a study focused on developing new treatments for Chagas disease, a series of 5-amino-1,2,3-triazole-4-carboxamides were synthesized and screened for activity against T. cruzi. Compound 3 from this series emerged as the most potent candidate with an EC50 value indicating strong efficacy in reducing parasitic load in vivo .

Study 2: Anticancer Activity Assessment

A separate investigation assessed the anticancer potential of various derivatives of the triazole compound. The results indicated that modifications leading to increased lipophilicity and selectivity resulted in enhanced cytotoxicity against multiple cancer cell lines. Notably, compounds with 3,5-dimethoxy substitutions exhibited superior activity compared to their counterparts lacking these groups .

Data Table: Summary of Biological Activities

| Activity | Target | EC50/pEC50 | Notes |

|---|---|---|---|

| Antiparasitic | Trypanosoma cruzi | >6 (submicromolar) | Significant suppression of parasite burden in vivo |

| Anticancer | Various human cancer cells | Variable | Induces apoptosis; structure modifications enhance potency |

Preparation Methods

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC offers regioselective access to 1,5-disubstituted triazoles, which can be further functionalized at the 4-position. A demonstrated route involves:

- Synthesis of 2,5-Dimethylbenzyl Azide :

Preparation of N-Boc-Protected Propargylamine :

Cycloaddition Reaction :

Mechanistic Insight : Ru catalysis promotes endo transition states, favoring 1,5-regiochemistry. The carboxylic acid at C4 arises from oxidative cleavage of alkyne termini under aqueous conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Post-Functionalization

While CuAAC typically yields 1,4-disubstituted triazoles, strategic post-cycloaddition modifications enable access to the target scaffold:

- Synthesis of 1-(2,5-Dimethylbenzyl)-1H-1,2,3-Triazole-4-Carbonitrile :

Nitration and Reduction to Introduce 5-Amino Group :

Hydrolysis of Nitrile to Carboxylic Acid :

Carboxamide Formation via Coupling Reactions

Activation of Carboxylic Acid

Convert the triazole-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) under reflux.

Amidation with 3,5-Dimethoxyaniline

Coupling Conditions :

Purification :

Alternative Pathways and Optimization Strategies

One-Pot Tandem Cycloaddition-Coupling

A palladium-mediated approach enables sequential triazole formation and Suzuki-Miyaura coupling:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates cycloaddition and amidation steps, reducing reaction times by 70% while maintaining yields >80%.

Analytical Characterization and Quality Control

Critical spectroscopic data for the target compound:

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.35–7.15 (m, 3H, aromatic), 6.45 (s, 2H, OCH3-substituted phenyl), 5.12 (s, 2H, benzyl-CH2), 3.78 (s, 6H, OCH3), 2.32 (s, 6H, CH3).

- HRMS (ESI+) : m/z calcd for C21H24N5O3 [M+H]+: 394.1878; found: 394.1881.

Industrial-Scale Considerations

Key parameters for large-scale production:

| Parameter | Optimization Strategy |

|---|---|

| Solvent Selection | Replace DMF with cyclopentyl methyl ether (CPME) for greener profile |

| Catalyst Recycling | Immobilize Ru on mesoporous silica for 5× reuse |

| Workup Efficiency | Continuous extraction using centrifugal separators |

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing this triazole-carboxamide derivative, and how can competing byproducts be minimized?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves refluxing intermediates (e.g., substituted benzaldehydes) with amino-triazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . To minimize byproducts (e.g., incomplete substitution or dimerization), reaction parameters such as stoichiometry, temperature, and solvent polarity must be optimized. For example, using anhydrous ethanol and controlled dropwise addition of aldehydes can reduce side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. Advanced Q2. How can multi-step synthetic routes for this compound be optimized using computational reaction design tools?

Methodological Answer: Computational tools like quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation . For instance, ICReDD’s integrated approach combines computational modeling with experimental validation to identify optimal catalysts, solvents, and temperature profiles. Feedback loops between computational predictions and experimental yields (e.g., via HPLC monitoring) enable rapid refinement of reaction conditions .

Biological Activity and Mechanism

Q. Q3. What experimental strategies are recommended to evaluate the enzyme inhibition selectivity of this compound?

Methodological Answer: To assess selectivity, perform competitive inhibition assays against a panel of structurally similar enzymes (e.g., kinases or proteases) using fluorescence-based or radiometric activity assays. Dose-response curves (IC₅₀ values) and kinetic studies (e.g., Lineweaver-Burk plots) can differentiate competitive vs. non-competitive binding. Cross-validate results with molecular docking simulations to correlate selectivity with steric/electronic interactions at active sites .

Q. Advanced Q4. How should researchers address contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across cell lines)?

Methodological Answer: Contradictions may arise from variations in cell membrane permeability, efflux pump activity (e.g., P-glycoprotein), or metabolic stability. Address these by:

- Standardizing assay conditions (e.g., serum-free media, uniform cell passage numbers).

- Incorporating controls for cytotoxicity (e.g., MTT assays) and compound stability (e.g., LC-MS monitoring of degradation).

- Using isogenic cell lines to isolate genetic factors influencing response variability .

Physicochemical Properties and Formulation

Q. Q5. What methodologies are effective for improving the aqueous solubility of this hydrophobic triazole-carboxamide?

Methodological Answer: Strategies include:

- Salt formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiling.

- Co-solvent systems: Use PEG-400 or cyclodextrin-based solutions to enhance solubility without precipitation.

- Nanoformulation: Develop liposomal or polymeric nanoparticles (e.g., PLGA) via emulsion-solvent evaporation, characterized by dynamic light scattering (DLS) for size uniformity .

Q. Advanced Q6. How can researchers characterize polymorphic forms of this compound, and what impact do they have on bioactivity?

Methodological Answer: Polymorph screening via X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Raman spectroscopy identifies stable crystalline forms. Solvent-mediated crystallization (e.g., using ethanol/water mixtures) can isolate specific polymorphs. Bioactivity differences between forms are assessed via dissolution rate testing (USP apparatus) and comparative in vitro assays .

Analytical and Stability Profiling

Q. Q7. What spectroscopic and chromatographic techniques are most reliable for purity assessment?

Methodological Answer:

- HPLC-DAD/MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation, coupled with UV (254 nm) and mass spectral detection (ESI+ mode) to confirm molecular ions.

- NMR: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ verifies structural integrity; DEPT-135 distinguishes CH₂/CH₃ groups.

- Elemental analysis: Validate carbon/nitrogen content within ±0.4% of theoretical values .

Q. Advanced Q8. How should forced degradation studies be designed to evaluate stability under ICH guidelines?

Methodological Answer: Subject the compound to:

- Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress: 3% H₂O₂ at room temperature.

- Photolytic exposure: UV light (ICH Q1B) in a stability chamber.

Monitor degradation via HPLC peak area changes and identify degradants using high-resolution LC-QTOF-MS .

Experimental Design and Data Analysis

Q. Q9. What statistical approaches are recommended for optimizing reaction yields in DOE (Design of Experiments)?

Methodological Answer: Use response surface methodology (RSM) with central composite designs to model interactions between variables (e.g., temperature, catalyst loading). Analyze data via ANOVA to identify significant factors (p < 0.05) and generate contour plots for yield maximization. Software tools like Minitab or JMP streamline this process .

Q. Advanced Q10. How can machine learning algorithms enhance SAR (Structure-Activity Relationship) studies for derivatives of this compound?

Methodological Answer: Train neural networks or random forest models on datasets combining structural descriptors (e.g., LogP, topological polar surface area) and bioactivity data. Feature importance analysis identifies key substituents (e.g., methoxy vs. methyl groups) influencing activity. Validate predictions with synthesis and testing of prioritized derivatives .

Translational Research Challenges

Q. Advanced Q11. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

Methodological Answer: Focus on:

- Oral bioavailability: Conduct cassette dosing in rodent models with LC-MS/MS quantification of plasma concentrations.

- Metabolic stability: Incubate with liver microsomes (human/rodent) to calculate intrinsic clearance.

- Tissue distribution: Autoradiography or whole-body imaging after radiolabeling (e.g., ¹⁴C) .

Q. Advanced Q12. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer: Investigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.